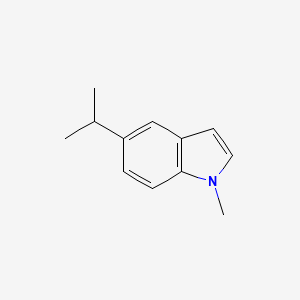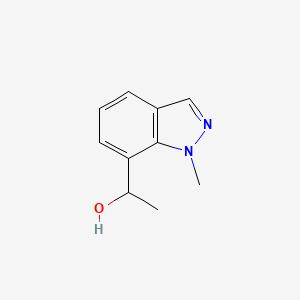
1-(1-Methyl-1H-indazol-7-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1H-indazol-7-yl)ethanol is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This specific compound features a methyl group at the first position of the indazole ring and an ethanol group at the seventh position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-indazol-7-yl)ethanol typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Ethanol Group: The ethanol group can be introduced through a Grignard reaction, where the indazole derivative reacts with ethyl magnesium bromide, followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the reduction steps.
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Methyl-1H-indazol-7-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the indazole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(1-Methyl-1H-indazol-7-yl)acetaldehyde or 1-(1-Methyl-1H-indazol-7-yl)acetic acid.
Reduction: 1-(1-Methyl-1H-indazol-7-yl)ethane.
Substitution: Various halogenated or alkylated derivatives of the indazole ring.
Applications De Recherche Scientifique
1-(1-Methyl-1H-indazol-7-yl)ethanol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Methyl-1H-indazol-7-yl)ethanol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in inflammatory or cancer pathways.
Interacting with Receptors: Acting as an agonist or antagonist to specific receptors, thereby influencing cellular signaling.
Modulating Gene Expression: Affecting the transcription and translation of genes related to disease processes.
Comparaison Avec Des Composés Similaires
1-(1-Methyl-1H-indazol-7-yl)ethanol can be compared with other similar compounds, such as:
1-(1-Methyl-1H-indazol-3-yl)ethanol: Differing in the position of the ethanol group, which may affect its chemical reactivity and biological activity.
1-(1-Methyl-1H-indazol-7-yl)methanol: Featuring a methanol group instead of ethanol, leading to differences in solubility and reactivity.
1-(1-Methyl-1H-indazol-7-yl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1-(1-methylindazol-7-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c1-7(13)9-5-3-4-8-6-11-12(2)10(8)9/h3-7,13H,1-2H3 |
Clé InChI |
AMIHVAJIXBJBAC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC2=C1N(N=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B11913591.png)


![2H-Cyclopenta[G]quinoxaline](/img/structure/B11913614.png)
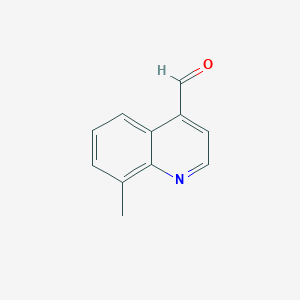
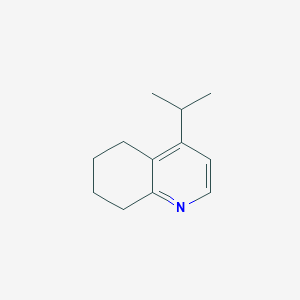
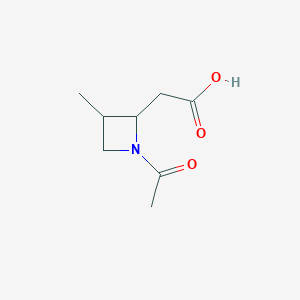
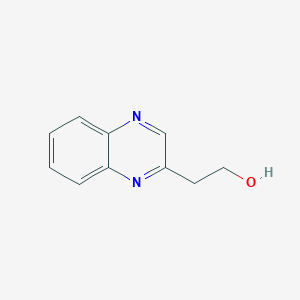

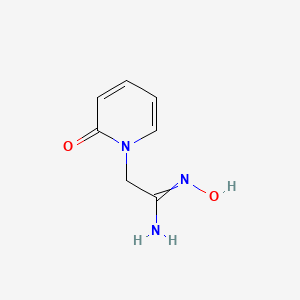
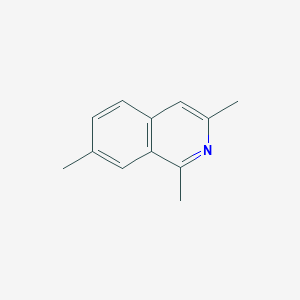

![2-Chloro-8-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913668.png)
